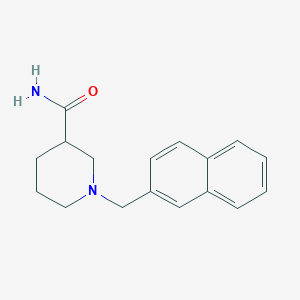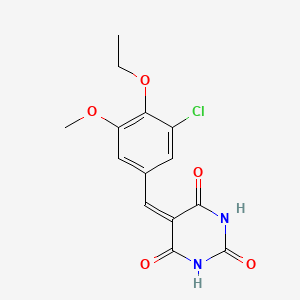
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment due to its ability to block the signaling pathways that promote tumor growth and metastasis.
Mechanism of Action
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the EGFR tyrosine kinase, which is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival. By blocking the EGFR signaling pathway, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide prevents the activation of downstream signaling molecules that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in tumor metastasis. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a highly selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer biology. However, its high selectivity also limits its use in studying other signaling pathways that may be involved in cancer development and progression.
Future Directions
There are several future directions for research on N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase that can overcome the limitations of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide treatment. Finally, the use of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other targeted therapies or immunotherapies may enhance its effectiveness in cancer treatment.
Synthesis Methods
The synthesis of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N~1~-allyl-N~2~-(4-fluorophenyl)glycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLYQMNRMLMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)